
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1-[(4-ethylamino)-1,5-dihydro-5-oxo-4H-pyrazol-3-yl]anthracene-9,10-dione sulfonic acid and is commonly referred to as EDAAD.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- involves the conversion of anthracene to 2-anthracenesulfonic acid, followed by the introduction of an amino and ethylamino group at positions 1 and 4 of the anthracene ring system, respectively. The final step involves the reduction of the ketone groups to form the dihydro-9,10-dioxo compound.
Starting Materials
Anthracene, Sulfuric acid, Sodium nitrate, Sodium sulfite, Ammonia, Ethylamine, Sodium borohydride, Acetic acid
Reaction
Anthracene is first sulfonated with sulfuric acid to form 2-anthracenesulfonic acid., The sulfonic acid group is then converted to a nitro group using sodium nitrate and sulfuric acid., The nitro group is reduced to an amino group using sodium sulfite and ammonia., The amino group is then reacted with ethylamine to form the 1-amino-4-(ethylamino) derivative., The ketone groups are reduced to form the dihydro-9,10-dioxo compound using sodium borohydride and acetic acid.
Mechanism Of Action
The mechanism of action of EDAAD is not well understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complex formation leads to a change in the electronic properties of EDAAD, resulting in a change in its fluorescence or redox behavior.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of EDAAD. However, some studies have suggested that EDAAD may have antioxidant and anti-inflammatory properties. It has also been shown to have cytotoxic effects on cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of EDAAD is its high stability and solubility in water, which makes it easy to handle in lab experiments. However, one of the limitations is its relatively low quantum yield, which can make it difficult to detect in some applications.
Future Directions
There are several future directions for the research on EDAAD. One potential area of study is the development of new applications for EDAAD in the fields of electrochemistry, fluorescence sensing, and photocatalysis. Another area of study is the modification of EDAAD to improve its properties, such as its quantum yield and selectivity. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of EDAAD.
Scientific Research Applications
EDAAD has been extensively studied for its potential applications in various fields, including electrochemistry, fluorescence sensing, and photocatalysis. In electrochemistry, EDAAD has been used as an electrode material for the detection of dopamine and other neurotransmitters. In fluorescence sensing, EDAAD has been used as a probe for the detection of metal ions and other analytes. In photocatalysis, EDAAD has been used as a catalyst for the degradation of organic pollutants.
properties
CAS RN |
52373-92-9 |
|---|---|
Product Name |
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- |
Molecular Formula |
C16H14N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-amino-1-(ethylamino)-5,6-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-12(24(21,22)23)15(17)14-9(10)5-3-8-4-6-11(19)16(20)13(8)14/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
InChI Key |
QVMFMJICRWNUOS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Canonical SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



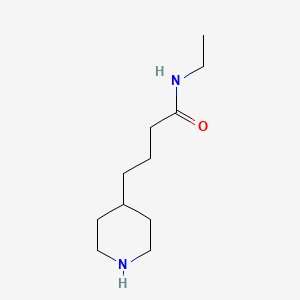
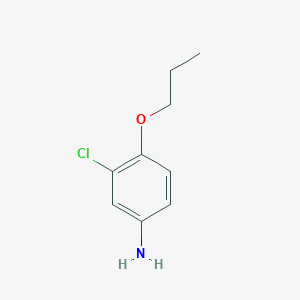
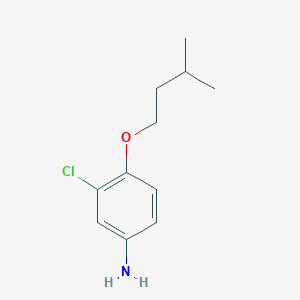
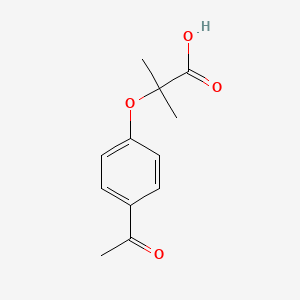
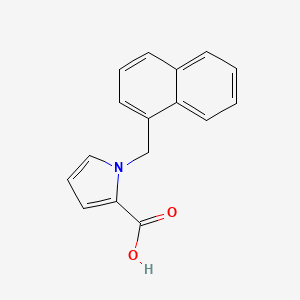
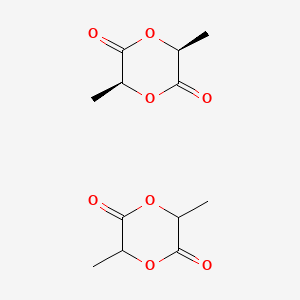
![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)


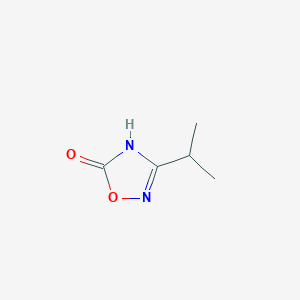
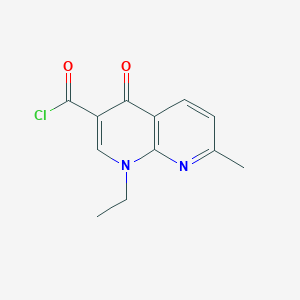
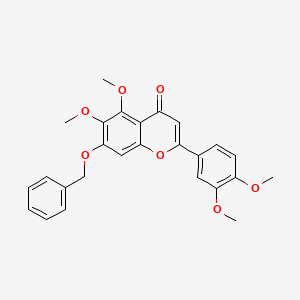
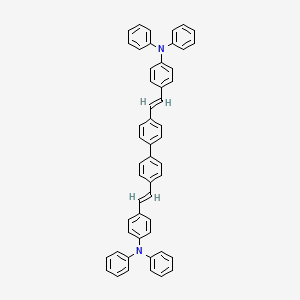
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)